Rociletinib hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKRDUJIGYXXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrF3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446700-26-0 | |
| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rociletinib hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROCILETINIB HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rociletinib Hydrobromide: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical studies conducted on rociletinib hydrobromide (formerly CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation.[2][3]
Mechanism of Action
Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways, leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly associated with earlier generation EGFR inhibitors.[2][6][7]
Quantitative Preclinical Data
The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays, demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.
| Parameter | EGFR L858R/T790M | EGFR Exon 19 del/T790M | EGFR Wild-Type (WT) | Reference(s) |
| Ki (Cell-free assay) | 21.5 nM | - | 303.3 nM | [8] |
| IC₅₀ (Kinase assay) | <0.51 nM | - | 6 nM | [2] |
| IC₅₀ (p-EGFR inhibition) | 62 - 187 nM | - | > 2,000 nM | [8] |
| GI₅₀ / IC₅₀ (Cell lines) | 7 - 32 nM | 7 - 32 nM | 547 - 4,275 nM | [2][4] |
| Selectivity (Mutant vs WT) | ~22-fold more sensitive | - | - | [2][4] |
| Parameter | Value | Reference(s) |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | [2] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | [2] |
| Serum Half-life (t½) | 3.7 hours | [2] |
| Metabolism | Metabolites M502 (69%), M544 (23%), M460 (3%) | [2] |
| Elimination | 85.2% Fecal (65.2% unchanged) | [2] |
| Brain/Plasma Concentration Ratio | 0.08 | [4] |
Experimental Protocols
Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in preclinical settings.
To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) by quantifying the phosphorylation of a substrate in the presence of varying concentrations of rociletinib. This methodology confirmed that rociletinib is significantly more potent against the double mutant EGFR compared to the wild-type form.[2][8]
Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations (L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]
-
Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the concentration required to inhibit cell growth by 50% (GI₅₀).[8]
-
Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell lysates were subsequently analyzed to determine the IC₅₀ for p-EGFR inhibition.[8]
The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse models.[2][4]
-
Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted into immunocompromised mice. Once tumors were established, mice were treated with rociletinib or a vehicle control. Tumor volume was measured regularly to assess dose-dependent tumor growth inhibition.[4]
-
Transgenic Models: Genetically engineered mouse models, such as those expressing EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor regression, confirming its efficacy in a more physiologically relevant context.[2][9]
Mechanisms of Acquired Resistance
Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9] The mechanisms are multifaceted, involving both alterations in the drug target and activation of bypass signaling pathways.
-
Tertiary EGFR Mutations: The most prominent resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]
-
Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]
-
Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]
-
EGFR Amplification: Increased expression of the EGFR protein has been reported in rociletinib-resistant cell lines.[10]
Additional Preclinical Findings
-
Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502, inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-target activity was found to be the cause of hyperglycemia observed in clinical trials, an effect not anticipated from the primary mechanism of rociletinib.[2][4]
-
Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in overcoming multidrug resistance.[5]
References
- 1. Rociletinib - Wikipedia [en.wikipedia.org]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Rociletinib Hydrobromide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical trial data for rociletinib hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound. While the clinical development of rociletinib was halted in 2016, the data and understanding of its biological activity remain valuable for the ongoing development of EGFR inhibitors.[4]
Chemical Structure and Physicochemical Properties
This compound is the salt form of rociletinib, an orally available small molecule.[5] The hydrobromide salt was found to improve absorption and lead to higher drug exposure in patients.[6]
Chemical Structure
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C27H29BrF3N7O3 | [5][7] |
| Molecular Weight | 636.47 g/mol | [5][7] |
| IUPAC Name | N-(3-((2-((4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)-4-pyrimidinyl)amino)phenyl)acrylamide hydrobromide | [5] |
| CAS Number | 1446700-26-0 | [5] |
| Appearance | Solid powder | [5] |
| SMILES | C=CC(=O)NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1.[H]Br | [5] |
| InChI Key | IPKRDUJIGYXXNT-UHFFFAOYSA-N | [5] |
Mechanism of Action
Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8] This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1][8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting toxicities commonly associated with less selective EGFR inhibitors.[1][3]
EGFR Signaling Pathway Inhibition
The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of mutant EGFR effectively shuts down these oncogenic signals.
Pharmacokinetics and Metabolism
Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Time to Maximum Concentration (Tmax) | 1.5 hours | [8] |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | [8] |
| Serum Half-life (t1/2) | 3.7 hours | [8] |
Metabolism
Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further converted to M460.[8] These metabolites are believed to be responsible for some of the observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]
Clinical Efficacy and Safety
Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.
Efficacy in T790M-Positive NSCLC
In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M mutation was 59%.[6] The median progression-free survival (PFS) in this population was reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7 months in the chemotherapy group.[4]
Safety and Tolerability
The most common treatment-emergent adverse events associated with rociletinib included hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher hyperglycemia was a notable adverse event.[10]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on published literature, the following outlines the general methodologies employed.
Synthesis
The synthesis of rociletinib has been described in patent literature. A general synthetic route involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a substituted aniline, followed by coupling with an acrylamide-containing side chain. The final product is then converted to the hydrobromide salt.
Biological Assays
The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has been determined using in vitro kinase assays. These assays typically involve recombinant EGFR kinase domains and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound. For example, kinase profiling has demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutations.[8]
The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay, where cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the GI50 (concentration causing 50% growth inhibition) is determined. Cellular growth assays have reported IC50 values for rociletinib in the range of 100–140 nM.[8]
Conclusion
This compound is a potent and selective third-generation EGFR TKI with demonstrated activity against EGFR mutations that confer resistance to earlier-generation inhibitors, particularly the T790M mutation. While its clinical development was halted, the data generated from its preclinical and clinical studies have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed the development of subsequent therapies. The information presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile
Introduction
Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.[1][7]
Data Presentation: Kinase Inhibition Profile
The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding affinity (Ki) against various kinases. The data clearly demonstrates a high potency against EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.
Table 1: In Vitro Inhibitory Activity of Rociletinib against EGFR Variants
| Target Kinase | Assay Type | Potency (IC50) | Potency (Ki) | Selectivity (WT/Mutant) |
| EGFR L858R/T790M | Cell-free | <0.51 nM[8] | 21.5 nM[9][10] | ~14x (Ki) |
| EGFR WT | Cell-free | 6 nM[8] | 303.3 nM[9][10] | - |
| EGFR Exon 19 del/T790M | Cell-based | 7-32 nM[6] | Not Reported | ~17-60x (IC50) |
| EGFR WT (Cellular) | Cell-based | 547-4,275 nM[6] | Not Reported | - |
Table 2: Off-Target Kinase Activity of Rociletinib
A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity. When tested at a concentration of 0.1µM, it inhibited only a small fraction of the 434 kinases screened.[11]
| Kinase | Percent Inhibition (@ 0.1 µM) |
| FTL3 | 94%[11] |
| FAK | Weak Inhibition[8] |
| CHK2 | Weak Inhibition[8] |
| ERBB4 | Weak Inhibition[8] |
| JAK3 | Weak Inhibition[8] |
| 13 kinases in total showed >50% inhibition | >50%[11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase domains is a critical step. A common method employed is a continuous, fluorescence-based assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® assay.[12][13]
Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic activity of specific EGFR variants (e.g., WT, L858R/T790M).
Materials:
-
Recombinant human EGFR kinase domains (WT and mutant)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for EGFR
-
Rociletinib hydrobromide, serially diluted
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13][14]
-
384-well assay plates
Methodology:
-
Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period (e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15][16]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing both the peptide substrate and ATP (typically at a concentration near its Km value for the specific kinase).[12]
-
Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate by the active kinase.[14]
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate, is added.[13]
-
Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of rociletinib.
-
Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream signals.[5]
References
- 1. Facebook [cancer.gov]
- 2. Rociletinib - Wikipedia [en.wikipedia.org]
- 3. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 8. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe Rociletinib | Chemical Probes Portal [chemicalprobes.org]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com.cn [promega.com.cn]
- 15. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rociletinib Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rociletinib (CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aimed to provide a therapeutic advantage in non-small cell lung cancer (NSCLC) patients who had developed resistance to earlier-generation EGFR TKIs. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of rociletinib hydrobromide, summarizing key data from clinical and preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology. Although the clinical development of rociletinib was discontinued, the wealth of data generated provides valuable insights into the development of targeted therapies for cancer.
Pharmacokinetics
The pharmacokinetic profile of rociletinib was evaluated in several clinical trials, primarily the TIGER-X (NCT01526928), TIGER-2 (NCT02147990), and TIGER-3 (NCT02322281) studies. Both a free-base and a hydrobromide salt formulation were investigated, with the hydrobromide salt demonstrating improved bioavailability.[1][2]
Absorption
Rociletinib is orally administered and readily absorbed. The time to maximum plasma concentration (Tmax) is approximately 1.5 hours.[2] A study investigating the effect of food on rociletinib pharmacokinetics in a small subset of patients (n=3) who received a single 150 mg dose of the free-base formulation indicated that a high-fat, high-calorie breakfast could impact its absorption.[3]
Distribution
Specific details on the volume of distribution of rociletinib are not extensively reported in the available literature.
Metabolism
Rociletinib undergoes rapid metabolism, primarily through amide hydrolysis, to form the major metabolite M502, which accounts for approximately 69% of the metabolic products. M502 can be further converted to the M460 metabolite.[2] These metabolites have longer half-lives than the parent compound and are implicated in some of the observed side effects, such as hyperglycemia (M502) and QTc prolongation (M460).[2]
Elimination
Rociletinib is predominantly eliminated through fecal excretion, with approximately 85.2% of the drug being excreted in feces (65.2% as unchanged drug).[2] The serum half-life of rociletinib is approximately 3.7 hours.[2]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of rociletinib from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Rociletinib (Free-Base Formulation) [2]
| Parameter | Value |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL |
| Time to Maximum Concentration (Tmax) | 1.5 hours |
| Serum Half-life (t½) | 3.7 hours |
Table 2: Dosing Regimens Investigated in Clinical Trials [4][5]
| Trial | Formulation | Dose |
| TIGER-X (Phase 1) | Free-Base | 150 mg once daily to 900 mg twice daily |
| TIGER-X (Phase 2) | Hydrobromide Salt | 500 mg, 625 mg, or 750 mg twice daily |
| TIGER-2 | Hydrobromide Salt | 625 mg twice daily |
| TIGER-3 | Hydrobromide Salt | 500 mg or 625 mg twice daily |
Pharmacodynamics
The pharmacodynamic activity of rociletinib is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.
Mechanism of Action
Rociletinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling.[2]
Mechanism of action of rociletinib.
In Vitro Activity
Rociletinib has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies.
Table 3: In Vitro Inhibitory Activity of Rociletinib [2][6]
| EGFR Mutation | IC50 (nM) |
| L858R/T790M | <0.51 - 40 |
| Wild-Type (WT) | 6 |
| Cellular Growth Assays (various mutant cell lines) | 100 - 140 |
Clinical Efficacy
Clinical trials have demonstrated the anti-tumor activity of rociletinib in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapy.
Table 4: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients [7]
| Trial (Dose) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| TIGER-X/TIGER-2 (Pooled, 500 mg BID) | 23% (95% CI, 14-34) | Not fully reported |
| TIGER-X/TIGER-2 (Pooled, 625 mg BID) | 32% (95% CI, 25-40) | Not fully reported |
| TIGER-X (900 mg BID free-base or any HBr dose) | 59% (95% CI, 45-73) | 13.1 months |
| TIGER-3 (500 mg and 625 mg BID) vs. Chemotherapy | 17.3% vs. 8.2% | 6.8 months vs. 2.7 months |
Resistance Mechanisms
Despite initial responses, acquired resistance to rociletinib was observed. Mechanisms of resistance include:
-
MET Amplification: Increased MET copy number is a frequent mechanism of resistance.[8]
-
KRAS Mutations: Activating KRAS mutations have been identified in patients who developed resistance.[8]
-
EGFR Tertiary Mutations: Novel mutations in the EGFR gene, such as L798I and C797S, have been reported.[8]
-
Small Cell Lung Cancer Transformation: Histologic transformation to small cell lung cancer has been observed in some patients.[9]
Mechanisms of acquired resistance to rociletinib.
Experimental Protocols
Quantification of Rociletinib in Human Liver Microsomes by LC-MS/MS
This method was developed for the in vitro metabolic stability assessment of rociletinib.[10][11]
-
Sample Preparation: Protein precipitation was used to extract rociletinib and the internal standard (bosutinib) from the human liver microsomes matrix.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water) and 45% organic solvent (0.1% formic acid in acetonitrile).
-
Run Time: 3 minutes.
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
-
Performance:
-
Linearity: 5–500 ng/mL (r² ≥ 0.9998).
-
Lower Limit of Quantification (LLOQ): 4.60 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision values were below 4.63%.
-
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a common method to determine the inhibitory activity of compounds against kinases.[1][6][9][12][13]
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
General Protocol:
-
Prepare a reaction mixture containing the EGFR kinase enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.
-
Add serial dilutions of rociletinib or a control inhibitor.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation/Viability Assay (CCK-8 Assay)
This assay is used to assess the effect of rociletinib on the proliferation and viability of cancer cell lines.[2][8][14][15]
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
General Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of rociletinib or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).
-
Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq)
CAPP-Seq is a targeted next-generation sequencing (NGS) method used to detect and quantify circulating tumor DNA (ctDNA) in plasma, enabling the identification of resistance mutations.[7][10][15][16][17][18]
General workflow for CAPP-Seq analysis.
-
Selector Design: Biotinylated DNA oligonucleotide probes are designed to target recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC).
-
Sample Processing:
-
Collect plasma from patients.
-
Extract cell-free DNA (cfDNA).
-
Prepare a sequencing library from the cfDNA.
-
-
Targeted Sequencing:
-
The library is subjected to hybrid capture using the designed selector probes to enrich for the target regions.
-
The captured DNA is then sequenced using a high-throughput sequencing platform.
-
-
Data Analysis: Bioinformatic pipelines are used to analyze the sequencing data, identify somatic mutations, and quantify their allele fractions in the ctDNA.
Conclusion
This compound demonstrated promising activity against EGFR-mutant NSCLC, particularly in the context of T790M-mediated resistance. Its pharmacokinetic profile is characterized by rapid absorption and metabolism, with its metabolites contributing to some of the observed toxicities. The pharmacodynamics of rociletinib are defined by its potent and irreversible inhibition of mutant EGFR. However, the emergence of diverse resistance mechanisms ultimately limited its clinical efficacy, leading to the discontinuation of its development. The comprehensive data gathered from the rociletinib program continues to provide valuable lessons for the development of targeted cancer therapies, highlighting the importance of understanding and overcoming acquired resistance.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR Kinase Enzyme System [dk.promega.com]
- 7. Frontiers | Circulating tumor DNA detection in MRD assessment and diagnosis and treatment of non-small cell lung cancer [frontiersin.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. ulab360.com [ulab360.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. scienceopen.com [scienceopen.com]
- 12. promega.com.cn [promega.com.cn]
- 13. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. CAPP-seq analysis of circulating tumor DNA from patients with EGFR T790M-positive lung cancer after osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Implementing ctDNA Analysis in the Clinic: Challenges and Opportunities in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of rociletinib hydrobromide (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, particularly the T790M resistance mutation, this document collates essential chemical, pharmacological, and clinical data for researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
This compound is the salt form of rociletinib. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1446700-26-0 |
| Molecular Formula | C₂₇H₂₉BrF₃N₇O₃ |
| Molecular Weight | 636.46 g/mol [1][2] |
| Synonyms | CO-1686 hydrobromide, AVL-301 hydrobromide, CNX-419 hydrobromide[3] |
| Appearance | Light yellow to yellow solid[1] |
Mechanism of Action and EGFR Signaling
Rociletinib is an irreversible inhibitor of EGFR.[4] It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This action is particularly effective against mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M "gatekeeper" resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8]
Figure 1: Simplified EGFR Signaling Pathway and Rociletinib's Mechanism of Action.
Potency and Selectivity
Rociletinib demonstrates significant potency against EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR.
| Target | IC₅₀ / Kᵢ Value | Assay Type |
| EGFRL858R/T790M | <0.51 nM (IC₅₀)[5] | In vitro kinase |
| EGFRWT | 6 nM (IC₅₀)[5] | In vitro kinase |
| EGFRL858R/T790M | 21.5 nM (Kᵢ)[7] | Kinase Assay |
| EGFRWT | 303.3 nM (Kᵢ)[7] | Kinase Assay |
Clinical Efficacy and Pharmacokinetics
Clinical trials have evaluated the efficacy of rociletinib in patients with EGFR-mutated NSCLC who had progressed on prior TKI therapy.
Clinical Response in TIGER Trials
| Patient Population (T790M Status) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| T790M-Positive | 59%[3][8] | 93%[5] | 6.8 - 13.1 months[8][9] |
| T790M-Negative | 29%[3] | 59%[3] | Not Reported |
Pharmacokinetic Profile
| Parameter | Value |
| Maximum Serum Concentration | 2.41 µg/mL[5] |
| Time to Maximum Concentration | 1.5 hours[5] |
| Serum Half-life | 3.7 hours[5] |
Experimental Protocols
Cell Viability Assay
A common method to assess the cytotoxic effects of rociletinib on cancer cell lines involves a colorimetric assay.
-
Cell Plating: Cancer cells (e.g., NSCLC cell lines with various EGFR mutation statuses) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of rociletinib concentrations for 72 hours.
-
Viability Assessment: Cell viability is determined using a proliferation kit, such as the CellTiter 96 AQueous One Solution Proliferation Assay (Promega). This assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance is read on a plate reader, and the 50% inhibitory concentration (IC₅₀) is calculated using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Expression
This technique is used to measure the levels of specific proteins, such as phosphorylated EGFR, to confirm the drug's effect on the signaling pathway.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, and a loading control like GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein-antibody complexes are visualized using an enhanced chemiluminescence substrate.
Figure 2: A Typical Preclinical Experimental Workflow for Evaluating a TKI like Rociletinib.
Safety and Tolerability
The most common adverse events reported in clinical trials of rociletinib include hyperglycemia and diarrhea.[3] Notably, the incidence of rash, stomatitis, and paronychia, which are common with non-mutant EGFR inhibition, was lower, underscoring the targeted nature of rociletinib.[3]
Conclusion
This compound is a potent, third-generation EGFR TKI with demonstrated activity against EGFR mutations, including the T790M resistance mutation. While its clinical development was halted, the data gathered provides valuable insights for the ongoing development of targeted therapies in oncology. The information presented in this guide serves as a comprehensive resource for researchers in the field.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Rociletinib | C27H28F3N7O3 | CID 57335384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEJM reports promising results of phase 1/2 trial of rociletinib in EGFR lung cancer | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
Rociletinib Hydrobromide: A Technical Guide to its Role in NSCLC Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing initial promise in clinical trials, its development was ultimately halted. This guide provides a comprehensive technical overview of rociletinib, including its mechanism of action, preclinical and clinical data, and the landscape of resistance that emerged during its investigation.
Introduction to EGFR-Mutated NSCLC and Acquired Resistance
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient population. However, acquired resistance inevitably develops, typically within 9-13 months.[1] The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this specific resistance mechanism.
Mechanism of Action of Rociletinib
Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, blocking downstream signaling pathways crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant forms of EGFR, including those with the T790M mutation, while having minimal activity against wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR, rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]
Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.
Preclinical Data
In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells harboring EGFR activating mutations and the T790M resistance mutation.
| Parameter | EGFRL858R/T790M | EGFRWT | NSCLC Cells (mutant EGFR) |
| Ki (cell-free assay) | 21.5 nM | 303.3 nM | N/A |
| IC50 (p-EGFR inhibition) | N/A | > 2,000 nM | 62 - 187 nM |
| GI50 (cell growth inhibition) | N/A | N/A | 7 - 32 nM |
| Table 1: In Vitro Activity of Rociletinib.[5][6] |
In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-dependent and significant tumor growth inhibition in models with EGFR mutations, including those with T790M.[6]
Clinical Development and Efficacy (TIGER Trials)
The clinical development of rociletinib was primarily centered around the TIGER (Third-generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X, TIGER-2, and TIGER-3 trials.
TIGER-X (Phase I/II)
The TIGER-X trial was a Phase I/II study that evaluated the safety, tolerability, and preliminary efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.[7]
| Population | Dose | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| T790M-positive (centrally confirmed) | 500 mg, 625 mg, 750 mg BID | 443 | 33.9% (confirmed) | N/A | N/A |
| T790M-positive (initial report) | 500 mg BID | 48 | 60% | 90% | N/A |
| T790M-positive (across all doses) | Various | 243 | 53% | 85% | 8.0 months (for 500/625mg doses) |
| T790M-negative | 500/625 mg BID | 11 | 36% | N/A | 7.5 months |
| Table 2: Efficacy Data from the TIGER-X Trial.[4][7][8][9] |
TIGER-2 (Phase II)
TIGER-2 was a single-arm Phase II trial designed to evaluate rociletinib as a second-line therapy in patients with EGFR T790M-mutated NSCLC.[8]
TIGER-3 (Phase III)
The TIGER-3 trial was a randomized Phase III study comparing rociletinib to standard chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was discontinued.[7][8]
| Treatment Arm | T790M Status | Number of Patients (n) | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | p-value |
| Rociletinib (500mg & 625mg BID) | Positive | 25 | 6.8 months | 0.55 (0.28–1.07) | 0.074 |
| Chemotherapy | Positive | 20 | 2.7 months | ||
| Rociletinib (500mg & 625mg BID) | Negative | 36 | 4.1 months | 0.54 (0.32–0.88) | 0.012 |
| Chemotherapy | Negative | 42 | 1.4 months | ||
| Table 3: Progression-Free Survival Data from the TIGER-3 Trial.[7][10] |
Safety and Tolerability
The most common treatment-related adverse events observed with rociletinib were hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor.[9]
Mechanisms of Resistance to Rociletinib
Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably emerged. Studies on patient samples from the TIGER trials identified a diverse and heterogeneous landscape of resistance mechanisms.
Figure 2: Mechanisms of Acquired Resistance to Rociletinib.
Key mechanisms of resistance to rociletinib include:
-
Bypass Pathway Activation:
-
MET Amplification: This was the most frequently observed mechanism of resistance, occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the activation of an alternative signaling pathway that circumvents the EGFR blockade.
-
KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of resistance.[5]
-
-
Target Modification:
-
EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.
-
-
Other Mechanisms:
-
Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like HER2, and histologic transformation to small cell lung cancer have also been reported.[5]
-
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against EGFR kinase in a cell-free system.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g., L858R/T790M).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]
-
ATP.
-
Peptide substrate (e.g., Y12-Sox conjugated peptide).[10]
-
Test compound (e.g., rociletinib) serially diluted in DMSO.
-
384-well microtiter plates.
-
Plate reader capable of measuring fluorescence or luminescence.
-
-
Procedure:
-
Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase reaction buffer.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted test compound for 30 minutes at 27°C.[10]
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[10]
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[10]
-
Determine the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate the IC50 value.[10]
-
NSCLC Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the effect of a compound on the viability of NSCLC cell lines.
-
Reagents and Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test compound (e.g., rociletinib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]
-
Microplate reader.
-
-
Procedure:
-
Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of EGFR Phosphorylation
This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following treatment with an inhibitor.
-
Reagents and Materials:
-
NSCLC cell lines.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture NSCLC cells and treat with the test compound for the desired time.
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., actin) for normalization.
-
Establishment and Treatment of NSCLC Patient-Derived Xenografts (PDX)
This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug efficacy studies.
-
Establishment:
-
Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with appropriate ethical approval.[13]
-
Implant small fragments of the tumor tissue (approx. 2-3 mm³) subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[14]
-
Monitor the mice for tumor growth.
-
When the tumor reaches a specified size (e.g., 1000-1500 mm³), passage the xenograft to a new cohort of mice for expansion.[14]
-
Characterize the PDX model by comparing its histology, immunohistochemistry, and genomic profile to the original patient tumor.
-
-
Drug Efficacy Study:
-
Once the PDX model is established and expanded, implant tumor fragments into a cohort of mice for the efficacy study.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., rociletinib) and vehicle control to the respective groups according to the planned dosing schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14]
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)
This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq) method for ctDNA analysis.
Figure 3: Experimental Workflow for CAPP-Seq Analysis.
-
Selector Design:
-
Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by analyzing public databases like TCGA and COSMIC.
-
Design biotinylated DNA oligonucleotide probes ("selector") that target these regions, covering various types of mutations (SNVs, indels, rearrangements).[15]
-
-
Sample Processing and Sequencing:
-
Collect peripheral blood from patients and separate the plasma.
-
Extract cell-free DNA (cfDNA) from the plasma.
-
Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform hybridization capture using the designed selector to enrich for the target genomic regions.
-
Conduct deep sequencing of the captured library using a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify cancer-specific mutations.
-
Quantify the allele fractions of the identified mutations to determine the level of ctDNA.
-
Conclusion and Future Directions
Rociletinib demonstrated the principle that targeting the T790M mutation could overcome resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately halted due to a combination of factors, including revised (lower) response rates and a challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib provided valuable insights into the complexity of resistance mechanisms, highlighting the emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This knowledge has been instrumental in the development of subsequent targeted therapies and combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study, such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be refined and are now integral to the management of patients with this disease.
References
- 1. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. MTT assays for cell viability [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. An ultrasensitive method for quantitating circulating tumor DNA with broad patient coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Rociletinib Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is an irreversible inhibitor that selectively targets mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[2][3] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of rociletinib hydrobromide.
Mechanism of Action
Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5] Its selectivity for mutant EGFR, particularly the T790M variant, over wild-type EGFR is a key characteristic.[1][6]
Data Presentation: In Vitro Efficacy of Rociletinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutations.
| Cell Line | EGFR Mutation Status | Rociletinib IC50 (nM) | Reference |
| PC-9 | exon 19 deletion | Less potent than erlotinib and osimertinib | [7] |
| H3255 | L858R | Less potent than erlotinib and osimertinib | [7] |
| Ba/F3 | L858R/T790M | <0.51 | [1] |
| Ba/F3 | Wild-Type | 6 | [1] |
| Generic | T790M+ | 25 | [1] |
| Generic | Cellular Growth Assays | 100-140 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of rociletinib on NSCLC cell lines and to calculate its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][8][9]
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for T790M mutation)
-
This compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared rociletinib dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the rociletinib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of rociletinib on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of rociletinib for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and propidium iodide (PI) staining to quantify rociletinib-induced apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][10][11]
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with rociletinib at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of rociletinib.
Caption: General experimental workflow for rociletinib in vitro evaluation.
Caption: Selective inhibition of mutant EGFR by rociletinib.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Rociletinib Hydrobromide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and formulation of rociletinib hydrobromide for in vitro and in vivo experiments. The provided protocols are intended to serve as a guide for researchers working with this compound.
Physicochemical Properties
This compound is the hydrobromide salt of rociletinib, an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1][2]
Molecular Formula: C₂₇H₂₉BrF₃N₇O₃ Molecular Weight: 636.46 g/mol [3]
Solubility Data
The solubility of this compound is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the available solubility data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 59 mg/mL | ≥ 92.70 mM | Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[1] |
| Water | < 0.1 mg/mL | - | Practically insoluble.[1] |
| Ethanol | Data not available | - | - |
| Polyethylene Glycol 400 (PEG 400) | Data not available | - | - |
| Propylene Glycol (PG) | Data not available | - | - |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Aqueous Solubility | Notes |
| Data not available | Data not available | The solubility of weakly basic compounds can be pH-dependent.[4] Further investigation is required to determine the full pH-solubility profile. |
Formulation Protocols for Experiments
In Vitro Stock Solution Preparation
For cell-based assays, a high-concentration stock solution in DMSO is recommended.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
In Vivo Formulation for Oral Administration (Suspension)
For oral gavage in rodent models, a suspension can be prepared. Doses of 50 mg/kg twice daily and 100 mg/kg/day have been used in mice.[1]
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Captisol® (sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final dosing suspension (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% Captisol® solution.
-
Mix thoroughly by vortexing. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[1]
-
Administer the suspension immediately after preparation.
In Vivo Formulation for Intravenous Administration
Example Co-solvent System (Adaptable for this compound):
-
Vehicle: 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene Glycol 400 (PEG400).[6]
Note: The final concentration of this compound in this vehicle would need to be determined empirically, ensuring complete dissolution and stability. It is crucial to perform preliminary tolerability studies in the animal model of choice.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol describes a general method to assess the effect of rociletinib on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of rociletinib or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for EGFR Phosphorylation
This protocol is designed to detect the inhibition of EGFR phosphorylation upon treatment with rociletinib.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of rociletinib.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Rociletinib Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of rociletinib hydrobromide (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information compiled herein, including detailed dosage tables and experimental protocols, is intended to guide the design and execution of preclinical research in oncology, particularly in the context of non-small cell lung cancer (NSCLC) models harboring EGFR mutations.
Introduction
Rociletinib is an irreversible inhibitor of mutant EGFR, demonstrating potent activity against activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile has been a key focus of its preclinical and clinical development. Understanding the appropriate dosage and administration in relevant animal models is critical for evaluating its therapeutic efficacy and potential for combination therapies.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in various preclinical models. These data are compiled from key studies that characterized the compound's anti-tumor activity.
Table 1: Rociletinib Dosage in Cell Line-Derived Xenograft (CDX) Models
| Animal Model | Human Cell Line | EGFR Mutation Status | This compound Dose | Dosing Schedule | Route of Administration | Key Outcomes | Reference |
| Nude Mice | NCI-H1975 | L858R/T790M | 25, 50, 100 mg/kg | Once daily (QD) | Oral gavage | Dose-dependent tumor growth inhibition. Significant anti-tumor activity at all doses. | Sjin RT, et al. Mol Cancer Ther. 2014 |
| Nude Mice | HCC827 | exon 19 deletion | 25, 50, 100 mg/kg | Once daily (QD) | Oral gavage | Dose-dependent tumor growth inhibition. | Sjin RT, et al. Mol Cancer Ther. 2014 |
| Nude Mice | S1-MI-80 (ABCG2-overexpressing) | Not specified | 30 mg/kg | Not specified | Not specified | Used in combination with topotecan to demonstrate reversal of multidrug resistance. | Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo. |
Table 2: Rociletinib Dosage in Genetically Engineered Mouse Models (GEMMs)
| Animal Model | Genetic Background | EGFR Mutation Status | This compound Dose | Dosing Schedule | Route of Administration | Key Outcomes | Reference |
| Transgenic Mice | Not specified | L858R/T790M | ~50 mg/kg | Not specified | Oral gavage | Significant tumor growth inhibition. | Rociletinib (CO-1686) |
| Transgenic Lung Adenocarcinoma Model | Not specified | L858R/T790M | Not specified | Daily | Not specified | Complete tumor regression followed by acquired resistance after 4-5 months. | Abstract A162: Continuous treatment with rociletinib in EGFR transgenic mice results in acquired resistance to both rociletinib and osimertinib and intra-“patient” tumor heterogeneity |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway Inhibition by Rociletinib
Rociletinib targets the ATP binding site of mutant EGFR. Its covalent binding to the cysteine residue at position 797 (C797) leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.
References
Application Notes and Protocols for the Quantification of Rociletinib Hydrobromide
These application notes provide detailed methodologies for the quantitative analysis of rociletinib hydrobromide, a potent, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). The following protocols are intended for researchers, scientists, and drug development professionals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a sensitive and specific assay for the quantification of rociletinib in human liver microsomes, which can be adapted for other biological matrices.[1][2]
Experimental Protocol
1.1. Materials and Reagents:
-
This compound reference standard
-
Bosutinib (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Human Liver Microsomes (HLMs)
-
Ultrapure water
1.2. Instrumentation:
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column.
1.3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution (specific composition to be optimized, but a mixture of acetonitrile and water with formic acid is common for such analyses)
-
Flow Rate: To be optimized for best separation and peak shape.
-
Injection Volume: 5 µL
-
Run Time: Approximately 3 minutes[1]
1.4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MS/MS Transitions: To be determined by direct infusion of rociletinib and the internal standard to identify the precursor and product ions.
1.5. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add the sample (e.g., HLM matrix).
-
Add the internal standard solution (Bosutinib).
-
Add acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
1.6. Method Validation: The method should be validated according to FDA guidelines, assessing linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and stability.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for rociletinib quantification in human liver microsomes.[1][2]
| Parameter | Result |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Lower Limit of Quantification (LLOQ) | 4.6 ng/mL |
| Limit of Detection (LOD) | 1.52 ng/mL |
| Intra-day Accuracy | 0.12–3.37% |
| Inter-day Accuracy | 0.23–4.63% |
| Intra-day Precision (%RSD) | < 4.63% |
| Inter-day Precision (%RSD) | < 4.63% |
| Extraction Recovery (Rociletinib) | 101.60 ± 1.49% |
| Extraction Recovery (Bosutinib) | 97.4 ± 3.75% |
General UV-Vis Spectrophotometric Method (Requires Validation)
Experimental Protocol
2.1. Materials and Reagents:
-
This compound reference standard
-
Methanol (Spectroscopic grade) or other suitable solvent
-
Ultrapure water
2.2. Instrumentation:
-
Double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.
-
Matched quartz cells (1 cm path length).
2.3. Method Development and Validation:
-
Determination of λmax: Prepare a standard solution of this compound in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Solvent Selection: A mixture of methanol and water is often a good starting point for tyrosine kinase inhibitors.[3]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the selected solvent to establish a calibration curve.
-
Linearity: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration. The concentration range over which the method is linear should be determined.
-
Accuracy and Precision: Perform recovery studies by spiking a known concentration of rociletinib into a blank matrix. Analyze multiple replicates to determine the intra-day and inter-day precision.
-
LOD and LOQ: Determine the limit of detection and limit of quantification from the calibration curve data.
Visualizations
Signaling Pathway
Rociletinib is an irreversible inhibitor of mutant EGFR, including the T790M resistance mutation.[7] It acts by blocking the downstream signaling pathways that promote cell proliferation and survival.[8][9]
Caption: Rociletinib inhibits the mutant EGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.
Caption: General workflow for rociletinib quantification.
References
- 1. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ejst.samipubco.com [ejst.samipubco.com]
- 7. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Rociletinib Hydrobromide Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of rociletinib hydrobromide in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound observed in cell lines?
A1: The primary documented off-target effects of this compound are not caused by the parent drug but by its major metabolites, M502 and M460. These effects include:
-
Hyperglycemia: Induced by the M502 metabolite, which inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR).[1][2]
-
QTc Prolongation: Attributed to the M460 metabolite, which is suggested to inhibit cardiac ion channels, with the hERG channel being a primary candidate of concern for tyrosine kinase inhibitors.[1][3]
-
Inhibition of ABCG2 Transporter: Rociletinib itself can inhibit the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which can affect the disposition of other co-administered drugs.
-
Weak Inhibition of Other Kinases: Kinase profiling has indicated weak inhibitory activity against a few other kinases, including FAK, CHK2, ERBB4, and JAK3.[1]
Q2: We are observing unexpected changes in glucose metabolism in our cell cultures treated with rociletinib. What could be the cause?
A2: This is a known off-target effect of rociletinib, mediated by its M502 metabolite. Rociletinib is hydrolyzed to M502, which acts as an inhibitor of IGF-1R and INSR.[1][2] This inhibition can disrupt insulin and IGF-1 signaling pathways, leading to decreased glucose uptake and utilization by the cells.
Q3: Our experiments involve co-administration of another compound with rociletinib, and we are seeing altered efficacy of the second compound. Why might this be happening?
A3: Rociletinib has been shown to be an inhibitor of the ABCG2 drug efflux transporter. If your co-administered compound is a substrate of ABCG2, rociletinib could be blocking its extrusion from the cells, leading to increased intracellular concentration and potentially enhanced efficacy or toxicity.
Q4: Are there any known off-target effects on cardiac ion channels?
A4: Yes, the M460 metabolite of rociletinib has been associated with QTc prolongation.[1] While the specific ion channel has not been definitively identified in publicly available literature, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a common mechanism for QTc prolongation by small molecule inhibitors and is a likely candidate.[3]
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia or Altered Glucose Metabolism
Symptoms:
-
Decreased glucose consumption from the cell culture medium.
-
Altered insulin signaling pathway readouts (e.g., decreased phosphorylation of Akt).
-
Reduced cell proliferation in insulin-dependent cell lines.
Potential Cause:
Troubleshooting Steps:
-
Confirm Metabolite Presence: If possible, use analytical methods (e.g., LC-MS/MS) to detect the presence of the M502 metabolite in your cell culture supernatant or cell lysates.
-
Assess IGF-1R/INSR Pathway: Perform western blots to check the phosphorylation status of key downstream signaling molecules like Akt and ERK1/2 in the presence and absence of rociletinib. A decrease in phosphorylation upon insulin or IGF-1 stimulation would support this off-target effect.
-
Control Experiments:
-
Use a cell line that is not dependent on insulin or IGF-1 signaling for proliferation as a negative control.
-
If available, use a selective IGF-1R/INSR inhibitor as a positive control to compare the phenotypic effects.
-
Issue 2: Altered Efficacy of Co-administered Drugs
Symptoms:
-
Increased potency or toxicity of a co-administered drug that is a known ABCG2 substrate.
-
Unexpected accumulation of a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) inside the cells.
Potential Cause:
-
Inhibition of the ABCG2 transporter by rociletinib.
Troubleshooting Steps:
-
Verify ABCG2 Substrate: Confirm if your co-administered drug is a known substrate of the ABCG2 transporter through literature search or online databases.
-
Efflux Assay: Perform a fluorescent substrate efflux assay. Pre-load cells with an ABCG2 substrate like Hoechst 33342 or pheophorbide A and measure its retention over time in the presence and absence of rociletinib. Increased retention with rociletinib indicates ABCG2 inhibition.
-
ATPase Assay: In a cell-free system using membrane vesicles containing ABCG2, rociletinib has been shown to stimulate the ATPase activity of the transporter, which is characteristic of interacting compounds.
Issue 3: Suspected Off-Target Kinase Inhibition
Symptoms:
-
Phenotypes consistent with the inhibition of FAK, CHK2, ERBB4, or JAK3 signaling pathways. For example, altered cell adhesion (FAK), unexpected cell cycle arrest (CHK2), or changes in STAT signaling (JAK3).
Potential Cause:
-
Weak inhibition of FAK, CHK2, ERBB4, or JAK3 by rociletinib.[1]
Troubleshooting Steps:
-
Pathway-Specific Readouts: Investigate the specific signaling pathway of the suspected off-target kinase. For example, if you suspect JAK3 inhibition, perform a western blot for phosphorylated STAT5.
-
Use Selective Inhibitors: As a positive control, treat your cells with a known selective inhibitor of the suspected off-target kinase to see if it phenocopies the effects observed with rociletinib.
-
Dose-Response Analysis: Characterize the dose-response relationship for the on-target (mutant EGFR) and suspected off-target effects. Off-target effects may only occur at higher concentrations of rociletinib.
Data Presentation
Table 1: On-Target and Off-Target Activity of Rociletinib and its Metabolites
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Rociletinib | EGFR (L858R/T790M) | Cell-free | Ki: 21.5 nM | --INVALID-LINK-- |
| EGFR (wild-type) | Cell-free | Ki: 303.3 nM | --INVALID-LINK-- | |
| FAK, CHK2, ERBB4, JAK3 | Kinase Profiling | Weak Inhibition (Specific IC50 not publicly available) | [1] | |
| ABCG2 Transporter | ATPase Assay | Stimulates ATPase activity | --INVALID-LINK-- | |
| Metabolite M502 | IGF-1R | Cellular Assay | More potent than rociletinib | --INVALID-LINK-- |
| INSR | Cellular Assay | More potent than rociletinib | --INVALID-LINK-- | |
| Metabolite M460 | Cardiac Ion Channels (e.g., hERG) | Inferred from QTc prolongation | Associated with QTc prolongation | [1][3] |
Experimental Protocols
Protocol 1: Assessing IGF-1R/INSR Pathway Inhibition
-
Cell Culture: Plate cells of interest (e.g., a lung cancer cell line with known IGF-1R/INSR expression) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Rociletinib Treatment: Treat the cells with varying concentrations of rociletinib (and a vehicle control) for the desired duration (e.g., 2-4 hours).
-
Stimulation: Stimulate the cells with insulin (e.g., 100 nM) or IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A decrease in the ratio of phosphorylated to total protein in rociletinib-treated, stimulated cells compared to the stimulated control indicates pathway inhibition.
-
Protocol 2: ABCG2 Transporter Inhibition Assay (Fluorescent Substrate Retention)
-
Cell Culture: Seed cells with known ABCG2 expression (and a control cell line with low or no expression) in a 96-well black, clear-bottom plate.
-
Rociletinib Pre-incubation: Pre-incubate the cells with rociletinib at various concentrations (and a vehicle control) for 1 hour at 37°C. A known ABCG2 inhibitor (e.g., Ko143) should be used as a positive control.
-
Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 at 5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash and Efflux: Wash the cells with a pre-warmed buffer to remove the extracellular substrate. Add a fresh buffer (with or without rociletinib/inhibitor) and measure the intracellular fluorescence immediately (time 0) and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of initial fluorescence remaining at each time point. A slower decrease in fluorescence in the rociletinib-treated cells compared to the vehicle control indicates inhibition of efflux.
Visualizations
Caption: Off-target pathway leading to hyperglycemia.
Caption: Mechanism of ABCG2 transporter inhibition.
Caption: Troubleshooting logical workflow.
References
Technical Support Center: Rociletinib Hydrobromide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to rociletinib hydrobromide in their experiments, focusing on mechanisms beyond the well-documented C797S mutation.
General Troubleshooting Guide for Rociletinib Resistance
Question: My EGFR-mutant, T790M-positive cancer cells are showing decreased sensitivity to rociletinib. How do I begin to investigate the resistance mechanism?
Answer:
When investigating rociletinib resistance, a systematic approach is crucial. We recommend the following experimental workflow to identify the potential mechanism:
Caption: Experimental workflow for investigating rociletinib resistance.
FAQs: Specific Resistance Mechanisms
Bypass Pathway Activation
Question: What are the most common bypass signaling pathways that cause resistance to rociletinib, and how can I test for them?
Answer:
Activation of alternative signaling pathways allows cancer cells to circumvent EGFR inhibition by rociletinib. The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[1][2][3][4][5][6][7][8] Other notable pathways include HER2 (ERBB2) amplification and activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways through mutations in genes like KRAS, BRAF, and PIK3CA.[1][9]
What is it? Increased copy number of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase. This reactivates downstream signaling pathways like PI3K/AKT, even when EGFR is inhibited.[2][4] In a study of T790M-positive non-small cell lung cancer (NSCLC) patients who developed resistance to rociletinib, MET amplification was the most common resistance mechanism, observed in 26% of cases.[1]
How to test for it:
-
Fluorescence In Situ Hybridization (FISH): Considered the gold standard for detecting gene amplification.
-
Quantitative PCR (qPCR): A sensitive method to quantify gene copy number.
-
Next-Generation Sequencing (NGS): Can simultaneously detect copy number variations and other genetic alterations.
Troubleshooting:
-
Inconclusive FISH results: Ensure high-quality, properly prepared samples. Use validated probes and a standardized scoring method. A MET/CEP7 ratio of ≥2 is often considered amplification.[3]
-
Discrepancy between qPCR and FISH: This can arise from tumor heterogeneity. Consider macro-dissection of the tumor tissue to enrich for cancer cells.
Caption: MET amplification bypass pathway in rociletinib resistance.
What is it? Similar to MET, amplification of the ERBB2 (HER2) gene can lead to overexpression of the HER2 receptor, which can then signal through the PI3K/AKT and MAPK pathways, promoting cell survival.[9]
How to test for it:
-
FISH
-
Immunohistochemistry (IHC): To detect HER2 protein overexpression.
-
NGS
Troubleshooting:
-
Low-level amplification: The clinical significance of low-level HER2 amplification in this context is still under investigation. Correlate with protein expression levels (IHC) and downstream pathway activation.
| Resistance Mechanism | Frequency in Rociletinib Resistance | Method of Detection | Reference |
| MET Amplification | 26% | CAPP-Seq (ctDNA) | [1] |
| KRAS Mutation | 7% (3/43 patients) | CAPP-Seq (ctDNA) | [1] |
| HER2 Amplification | Reported, frequency not specified | Not specified | [9] |
| PIK3CA Mutation | Reported, frequency not specified | Not specified | [9] |
| BRAF Mutation | Reported, frequency not specified | Not specified | [9] |
Alternative EGFR Mutations
Question: Can mutations in EGFR, other than C797S, cause resistance to rociletinib?
Answer:
Yes, tertiary mutations in the EGFR kinase domain have been identified as mechanisms of resistance to rociletinib. These mutations can interfere with the binding of rociletinib to the EGFR protein.
-
L798I: A novel tertiary mutation identified in a patient with acquired resistance.[1]
-
L718Q and L844V: These mutations have been shown in vitro to create steric hindrance for rociletinib binding.[10][11] Interestingly, cell lines with these mutations may retain partial sensitivity to other EGFR inhibitors like osimertinib.[11]
How to test for it:
-
Next-Generation Sequencing (NGS): The most comprehensive method to identify known and novel mutations in the EGFR gene.
-
Sanger Sequencing: Can be used to confirm specific mutations identified by NGS.
Troubleshooting:
-
Variant of Unknown Significance (VUS): If a novel mutation is identified, functional studies are required to confirm its role in resistance. This can be done by introducing the mutation into a sensitive cell line and assessing the impact on rociletinib sensitivity (IC50).
Histologic Transformation
Question: Can rociletinib resistance be associated with changes in cell type?
Answer:
Yes, histologic transformation is a known mechanism of resistance to EGFR inhibitors. This involves the cancer cells changing their lineage, thereby becoming independent of EGFR signaling.
-
Small Cell Lung Cancer (SCLC) Transformation: NSCLC cells can transform into SCLC, a more aggressive form of lung cancer that does not rely on EGFR for survival.[9][10]
-
Epithelial-to-Mesenchymal Transition (EMT): This is a process where epithelial cells lose their characteristics and gain mesenchymal properties. EMT has been associated with resistance to various targeted therapies, including EGFR inhibitors.[9][12]
How to test for it:
-
Morphological Assessment: Changes in cell morphology under a microscope can be indicative of transformation.
-
Immunohistochemistry (IHC): Staining for lineage-specific markers (e.g., neuroendocrine markers for SCLC, mesenchymal markers like vimentin for EMT) can confirm transformation.
Troubleshooting:
-
Tumor Heterogeneity: Histologic transformation may occur in only a subpopulation of the resistant cells. It's important to analyze multiple samples or regions of a tumor if possible.
Experimental Protocols
Cell Viability (IC50) Assay
Objective: To determine the concentration of rociletinib that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.01 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Pathway Activation
Objective: To assess the phosphorylation status of key proteins in signaling pathways (e.g., AKT, ERK).
Protocol:
-
Cell Lysis: Treat cells with rociletinib at a relevant concentration (e.g., near the IC50 of the sensitive parental line) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins (e.g., AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
Objective: To visualize and quantify the copy number of the MET gene.
Protocol:
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.
-
Pre-treatment: Deparaffinize and rehydrate the slides. Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.
-
Probe Hybridization: Apply a dual-color FISH probe set for the MET gene locus and a control centromeric probe for chromosome 7 (CEP7) to the slides. Denature the DNA and probes, then hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Image Acquisition: Use a fluorescence microscope with appropriate filters to capture images.
-
Scoring: In at least 50 non-overlapping nuclei, count the number of signals for MET and CEP7. Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification.
References
- 1. Inter- and intra-patient heterogeneity of resistance mechanisms to the mutant EGFR selective inhibitor rociletinib. - ASCO [asco.org]
- 2. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
Technical Support Center: Improving Rociletinib Hydrobromide Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of rociletinib hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR), particularly effective against mutant forms such as T790M, which is a common resistance mutation in non-small cell lung cancer (NSCLC).[1] Like many kinase inhibitors, this compound is a complex organic molecule that can exhibit poor solubility in aqueous solutions. This poor solubility can lead to low bioavailability, hindering its therapeutic efficacy.
Q2: Are there common laboratory observations that indicate poor solubility of this compound?
A2: Yes, common indicators of poor solubility during experiments include:
-
Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.
-
Incomplete Dissolution: Visible solid particles remaining in the solvent after thorough mixing.
-
Low and Variable Results: Inconsistent data in bioassays due to the compound not being fully available to interact with its target.
Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions. Chemical modifications involve pH adjustment, use of co-solvents, and complexation with agents like cyclodextrins.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting solubility issues with this compound in your experiments.
Problem: this compound precipitates out of my aqueous buffer.
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Solution 1: pH Adjustment
-
Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly basic drug, solubility typically increases as the pH decreases.
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).
-
Add a known excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH range.
-
Solution 2: Utilize Co-solvents
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 300/400
-
Propylene glycol
-
-
Experimental Protocol:
-
Prepare stock solutions of this compound in a suitable co-solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Spike the co-solvent containing buffers with the this compound stock solution to the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 24 hours).
-
Quantify the amount of this compound remaining in solution.
-
| Co-solvent | Typical Concentration Range (% v/v) | Considerations |
| DMSO | 0.1 - 5 | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 20 | May cause protein precipitation in some assays. |
| PEG 300/400 | 5 - 30 | Generally well-tolerated in many in vitro systems. |
Solution 3: Complexation with Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Experimental Protocol:
-
Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures as described for pH adjustment.
-
Filter and analyze the concentration of dissolved this compound.
-
A phase solubility diagram can be constructed to determine the complexation efficiency.
-
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high aqueous solubility. |
Solution 4: Preparation of a Solid Dispersion
-
Rationale: A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level. This can enhance solubility by converting the drug to an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a hydrophilic polymer carrier (e.g., Soluplus®, povidone) in a common organic solvent.
-
Evaporate the solvent under vacuum, leaving a solid film.
-
Further dry the film to remove any residual solvent.
-
The resulting solid dispersion can then be dissolved in an aqueous buffer for experimental use.
-
Assess the dissolution rate and extent of the solid dispersion compared to the crystalline drug. A study on the tyrosine kinase inhibitor nilotinib showed a 630-fold solubility improvement using a solid dispersion with Soluplus®.[2][3]
-
Rociletinib Mechanism of Action and Signaling Pathway
Rociletinib is a third-generation EGFR inhibitor that selectively targets mutant forms of EGFR, including the T790M resistance mutation.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the kinase.[1] This blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4]
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
overcoming rociletinib hydrobromide-induced hyperglycemia in lab models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia in laboratory models treated with rociletinib hydrobromide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing hyperglycemia in my animal models treated with rociletinib?
A1: The hyperglycemia observed is not typically a direct effect of the parent rociletinib molecule.[1][2] Preclinical studies in rats and dogs did not show hyperglycemia with rociletinib itself.[1][3] The effect is primarily caused by its major human metabolite, M502.[1][4][5] This metabolite has a different target profile than rociletinib, and its plasma levels are much higher in humans than in preclinical rodent models, which is why the effect was not anticipated from initial animal studies.[2][5][6]
Q2: What is the mechanism of rociletinib-induced hyperglycemia?
A2: Rociletinib's metabolite, M502, inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][4][5][7] Inhibition of these receptors disrupts the downstream PI3K/AKT signaling pathway, which is crucial for insulin-mediated glucose uptake.[2][8] This disruption impairs the translocation of glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissues, leading to decreased glucose uptake from the blood and resulting in hyperglycemia.[9][10]
Q3: Is the hyperglycemia dose-dependent?
A3: Yes, clinical data from human trials have shown a clear dose-dependent relationship. Higher doses of rociletinib lead to a greater incidence and severity of hyperglycemia.[2][11] This is likely due to increased formation of the M502 metabolite at higher parent drug concentrations.
Q4: Is the hyperglycemia reversible?
A4: Yes, the hyperglycemia is considered reversible. Withholding the administration of rociletinib can lead to the normalization of glucose levels, typically within 48 to 72 hours, corresponding to the half-life of the parent molecule and its active metabolite.[7]
Troubleshooting Guide: Managing Hyperglycemia in Lab Models
If you have confirmed hyperglycemia in your rociletinib-treated animal models, follow this guide for potential mitigation strategies.
Issue: Elevated blood glucose levels detected after rociletinib administration.
-
Step 1: Confirm and Characterize the Hyperglycemia
-
Implement a robust blood glucose monitoring protocol (see Experimental Protocols section).
-
Establish baseline glucose levels before rociletinib administration.
-
Measure fasting and post-prandial glucose levels to understand the extent of glucose intolerance. An oral glucose tolerance test (OGTT) can be particularly informative.[1]
-
-
Step 2: Implement Mitigation Strategies
-
Strategy A: Rociletinib Dose Reduction. Based on clinical findings where hyperglycemia was dose-limiting, the most direct approach is to reduce the dose of rociletinib.[5][12] This may require re-establishing the minimum effective dose for your tumor model that does not cause unmanageable hyperglycemia.
-
Strategy B: Co-administration of an Insulin-Sensitizing Agent. The use of oral antihyperglycemic agents, particularly metformin, has been the recommended management strategy in clinical settings.[5][7][13] Metformin is a rational first-line choice due to its efficacy in improving insulin sensitivity.[5][13]
-
-
Step 3: Continue Monitoring
-
After implementing a mitigation strategy, continue frequent glucose monitoring to assess its effectiveness.
-
Adjust the dose of rociletinib or the antihyperglycemic agent as needed to maintain euglycemia while preserving the anti-tumor efficacy of rociletinib.
-
Data Presentation
Table 1: Incidence of Hyperglycemia by Rociletinib Dose (Clinical Data)
| Rociletinib Dose (Twice Daily) | All-Grade Hyperglycemia Incidence | Grade 3-4 Hyperglycemia Incidence | Source |
| 500 mg | 35% | 17% | [2][5][6] |
| 625 mg | 45% | 24% | [2][5][6] |
| 750 mg | 59% | 36% | [2][5][6] |
| 1000 mg | 67% | 33% | [2][5][6] |
This table summarizes data from human clinical trials, as specific quantitative data from preclinical animal models on the degree of hyperglycemia (e.g., mg/dL change) is not detailed in the provided search results.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
This protocol provides a standard method for monitoring blood glucose in mice treated with rociletinib.
Materials:
-
Hand-held glucometer and compatible test strips
-
Sterile lancets or 27-G needles
-
70% ethanol wipes
-
Restraining device for mice
-
Heating lamp (optional, for vasodilation)
Procedure:
-
Baseline Measurement: Before initiating rociletinib treatment, measure baseline blood glucose. For fasting glucose, fast the mice for 6 hours (with free access to water).[14]
-
Animal Restraint: Gently restrain the mouse using an appropriate restraining device.
-
Tail Preparation: Gently warm the mouse's tail with a heating lamp if necessary to encourage blood flow. Wipe the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Blood Collection: Using a sterile lancet, make a small nick on the lateral tail vein. A small drop of blood should form.
-
Glucose Reading: Gently apply the blood drop to the glucometer test strip and record the reading. Apply gentle pressure to the tail nick with a clean gauze pad to stop the bleeding.
-
Monitoring Schedule:
-
Initial Phase (First Week): Monitor blood glucose daily to detect the onset of hyperglycemia.[3]
-
Chronic Phase: Once the glucose response is characterized, monitoring can be reduced to 2-3 times per week, or as needed based on the experimental design.
-
It is advisable to measure glucose at the same time each day to ensure consistency.
-
For more advanced, continuous monitoring, commercially available systems can be surgically implanted for real-time glucose measurements in freely moving mice.[15]
Protocol 2: Metformin Co-administration for Hyperglycemia Management
This protocol outlines a general approach for using metformin to counteract rociletinib-induced hyperglycemia in a research setting.
Rationale: Metformin is recommended as a first-line agent for rociletinib-induced hyperglycemia because the underlying mechanism involves insulin resistance, which metformin helps to ameliorate.[7][13]
Procedure:
-
Dose Selection: The recommended starting dose of metformin in human patients is 500 mg twice daily.[13] For animal studies, an appropriate allometric scaling calculation should be performed to convert the human dose to a mouse- or rat-equivalent dose. As a starting point, doses in the range of 50-250 mg/kg/day administered orally have been used in various mouse studies, but this should be optimized for your specific model.
-
Administration:
-
Timing:
-
Prophylactic: Begin metformin administration concurrently with or one day prior to starting rociletinib treatment to potentially prevent the onset of severe hyperglycemia.
-
Reactive: Initiate metformin treatment once blood glucose levels exceed a predetermined threshold (e.g., >200 mg/dL).
-
-
Efficacy Monitoring: Continue the blood glucose monitoring schedule as described in Protocol 1 to determine if the metformin intervention is effective. Adjust the metformin dose as necessary.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of rociletinib metabolite M502-induced hyperglycemia.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for managing rociletinib-induced hyperglycemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hyperglycemia Associated With Targeted Oncologic Treatment: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Management of hyperglycemia from epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) targeting T790M-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Management of hyperglycemia from epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) targeting T790M-mediated resistance - Villadolid - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple Continuous Glucose Monitoring in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pair Feeding, but Not Insulin, Phloridzin, or Rosiglitazone Treatment, Curtails Markers of β-Cell Dedifferentiation in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rociletinib Hydrobromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rociletinib hydrobromide and its metabolites. The information provided aims to help users anticipate and resolve potential assay interference issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known metabolites?
Rociletinib (also known as CO-1686) is an irreversible inhibitor of the epidermal growth factor receptor (EGFR), particularly targeting mutant forms such as T790M.[1][2][3] It is a small molecule that is orally administered.[1] In the body, rociletinib is metabolized, primarily by the CYP3A4 enzyme, at the acrylamide and acetyl groups.[4] While specific, routinely monitored major metabolites causing assay interference are not prominently documented in public literature, any drug undergoing metabolism can produce derivatives that may interact with analytical systems.
Q2: Are there documented cases of rociletinib metabolites interfering with common laboratory assays?
Currently, there is a lack of specific, published evidence detailing direct interference of rociletinib metabolites in common clinical or research assays. However, as a general principle, high concentrations of drug metabolites can potentially interfere with less specific assays, leading to erroneous results.[5][6][7] Therefore, it is crucial to use highly specific and validated analytical methods when quantifying rociletinib or assessing its effects in biological matrices.
Q3: What types of assays are most susceptible to interference from drug metabolites?
Immunoassays (like ELISA) and certain spectrophotometric or fluorometric assays can be susceptible to interference from structurally similar compounds, including metabolites.[5][6][7] This interference can be due to cross-reactivity with antibodies or interaction with detection reagents. Luciferase-based reporter assays can also be affected by compounds that inhibit the luciferase enzyme itself.[8][9]
Q4: What is the recommended method for accurately quantifying rociletinib in the presence of its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate and specific quantification of rociletinib in biological samples.[1][4][10] This method is highly selective and can distinguish the parent drug from its metabolites, thus avoiding interference. Validated LC-MS/MS methods for rociletinib have been developed with high sensitivity and reproducibility.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in a Cell-Based Assay
Possible Cause: Rociletinib or its metabolites may be interfering with the assay's detection system (e.g., luciferase, fluorescent proteins). Rociletinib has been shown to inhibit the efflux activity of ABCG2, which could affect the intracellular concentration of other compounds used in the assay.[11]
Troubleshooting Steps:
-
Run a Cell-Free Control: Test rociletinib and, if available, its metabolites in the assay medium without cells to see if they directly interact with the assay reagents.
-
Use an Orthogonal Assay: Confirm your findings using a different assay that relies on an alternative detection principle. For example, if you are using a luciferase reporter assay, try a qPCR-based method to measure gene expression.
-
Evaluate ABCG2 Inhibition: If your assay involves fluorescent dyes or other substrates of the ABCG2 transporter, be aware that rociletinib can inhibit its function, leading to increased intracellular accumulation of these substrates.[11] This can be misinterpreted as a direct effect on your target of interest.
Issue 2: Poor Reproducibility in Rociletinib Quantification
Possible Cause: If not using a highly specific method like LC-MS/MS, metabolites may be cross-reacting and contributing to the signal, leading to variability. Sample handling and processing can also significantly impact results.
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision in the matrix you are using.
-
Switch to LC-MS/MS: If you are not already using it, transitioning to an LC-MS/MS method is the most robust way to ensure specificity for rociletinib.[1][4]
-
Standardize Sample Handling: Implement a strict and consistent protocol for sample collection, processing, and storage to minimize pre-analytical variability.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Rociletinib Quantification
| Parameter | Value | Reference |
| Linearity Range | 5–500 ng/mL | [1][10] |
| Lower Limit of Quantification (LLOQ) | 4.60 ng/mL | [10] |
| Lower Limit of Detection (LLOD) | 1.52 ng/mL | [10] |
| Inter- and Intra-day Accuracy | < 4.63% | [1] |
| Inter- and Intra-day Precision | < 4.63% | [1] |
| Extraction Method | Protein Precipitation | [1] |
| Internal Standard | Bosutinib | [1] |
Experimental Protocols
Protocol: Basic Check for Assay Interference by Rociletinib
This protocol describes a simple experiment to assess whether rociletinib directly interferes with a generic colorimetric or fluorometric assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Detection reagent (e.g., substrate for an enzymatic reaction)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of rociletinib in the assay buffer to cover the concentration range used in your experiments.
-
In a microplate, add the rociletinib dilutions to triplicate wells.
-
Include a set of triplicate wells with only the assay buffer as a negative control.
-
Add the detection reagent to all wells.
-
Incubate the plate according to the assay protocol.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Analysis: Compare the signal from the wells containing rociletinib to the negative control. A significant difference suggests direct interference.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Rociletinib metabolism and assay specificity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Rociletinib Hydrobromide Across Diverse NSCLC Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of rociletinib hydrobromide's efficacy in various non-small cell lung cancer (NSCLC) cell lines. The information is supported by experimental data to provide a clear understanding of its therapeutic potential and limitations.
Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in NSCLC.[1] This guide synthesizes preclinical data to compare its effectiveness against NSCLC cells with different EGFR mutation profiles.
Comparative Efficacy of Rociletinib in NSCLC Cell Lines
The inhibitory activity of this compound has been evaluated in several NSCLC cell lines, revealing a strong selectivity for cells harboring EGFR mutations, particularly the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | Rociletinib IC50 (nM) | Reference |
| NCI-H1975 | L858R/T790M | 137 | [2] |
| HCC827 | exon 19 deletion | >1000 (Resistant) | - |
| Various | L858R/T790M or exon 19 del/T790M | 7 - 32 | [3] |
| Various | Wild-Type EGFR | 547 - 4,275 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data clearly demonstrates rociletinib's enhanced potency against NSCLC cell lines with the T790M mutation compared to those with wild-type EGFR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of rociletinib.
Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of rociletinib in adherent NSCLC cell lines using a colorimetric MTT assay.
-
Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827) are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated overnight at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of rociletinib. Control wells receive medium with an equivalent concentration of DMSO.
-
Incubation: The treated plates are incubated for 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance in each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the rociletinib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling Pathway
This method is used to assess the effect of rociletinib on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: NSCLC cells are treated with rociletinib at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating rociletinib's efficacy.
Caption: Rociletinib inhibits mutant EGFR signaling.
Caption: Workflow for rociletinib efficacy testing.
Downstream Signaling Effects
Rociletinib effectively inhibits the autophosphorylation of mutant EGFR, thereby blocking the activation of downstream signaling pathways crucial for tumor cell growth and survival. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. By inhibiting EGFR, rociletinib prevents the activation of PI3K and the subsequent phosphorylation of AKT and mTOR.[3]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival. Rociletinib's inhibition of EGFR leads to the suppression of this pathway.[1]
In some cases of acquired resistance to rociletinib, reactivation of the AKT-mTOR pathway has been observed, suggesting it as a potential bypass mechanism.[3]
Apoptosis and Cell Cycle Effects
While specific comparative data on apoptosis and cell cycle arrest across a wide range of NSCLC cell lines for rociletinib is limited in the reviewed literature, EGFR inhibitors, in general, induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1 phase, in sensitive cell lines. It is anticipated that rociletinib would promote cell death in tumor cells harboring the T790M mutation.
Conclusion
Preclinical data demonstrates that this compound is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation in NSCLC cell lines. Its efficacy is significantly higher in cells harboring these mutations compared to wild-type EGFR cells. The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, leading to decreased cell proliferation and survival. It is important to note that the clinical development of rociletinib was discontinued. However, the preclinical data remains valuable for understanding the therapeutic targeting of T790M-mutant NSCLC and for the development of future EGFR inhibitors.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, resistance to first- and second-generation TKIs, most commonly driven by the T790M "gatekeeper" mutation, necessitated the development of a new class of inhibitors. Third-generation EGFR TKIs were engineered to selectively target both the primary sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[1][2] This guide provides a comparative analysis of the leading third-generation EGFR inhibitors, with a focus on their clinical performance, mechanisms of action, and the experimental frameworks used for their evaluation.
Mechanism of Action and Resistance
Third-generation EGFR TKIs, such as the FDA-approved osimertinib, form a covalent bond with the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding allows them to effectively inhibit the kinase activity of EGFR mutants, including T790M, which sterically hinders the binding of earlier-generation inhibitors.[4][5] Their high selectivity for mutant EGFR over WT-EGFR leads to a more favorable safety profile, with less incidence of toxicities like rash and diarrhea that are common with first- and second-generation TKIs.[6][2]
Despite their initial efficacy, acquired resistance to third-generation TKIs inevitably emerges. The most prominent on-target resistance mechanism is the acquisition of a tertiary C797S mutation, which prevents the covalent binding of the inhibitor.[6][3] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET or HER2 amplification, and downstream pathway mutations in genes like KRAS and PIK3CA.[6][7][8]
Comparative Clinical Performance
Osimertinib was the first third-generation TKI to gain regulatory approval and remains the global standard of care.[1][9] However, several other inhibitors, including almonertinib and lazertinib, have demonstrated comparable efficacy and safety profiles in clinical trials.
| Inhibitor | Trial (Setting) | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Key Grade ≥3 AEs (%) |
| Osimertinib | MARIPOSA (1L) | 429 | 85 | - | 16.6 | Not Reached | Diarrhea, Rash, Paronychia |
| Lazertinib | MARIPOSA (1L) | 216 | 83 | - | 18.5 | Not Reached | Paresthesia, Rash, Hypokalemia |
| Osimertinib | Retrospective (2L, T790M+) | 80 | 47.5 | 77.5 | Similar to Almonertinib | 14.5 | Anemia, Thrombocytopenia (20.0%) |
| Almonertinib | Retrospective (2L, T790M+) | 80 | 70.0 | 90.0 | Similar to Osimertinib | 17.5 | Anemia, Thrombocytopenia (15.0%) |
Data compiled from the MARIPOSA trial exploratory analysis and a retrospective comparative study.[10][11][12] ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; AE: Adverse Event; 1L: First-Line; 2L: Second-Line.
In a retrospective study comparing almonertinib and osimertinib for second-line treatment of T790M-positive NSCLC, almonertinib showed a significantly higher ORR (70.0% vs. 47.5%) and DCR (90.0% vs. 77.5%).[10][11] Overall survival was also significantly longer in the almonertinib group, though progression-free survival was similar between the two.[10][11]
The MARIPOSA trial included an exploratory, double-blind comparison of lazertinib and osimertinib as first-line treatments.[12] The two drugs demonstrated comparable efficacy, with a median PFS of 18.5 months for lazertinib and 16.6 months for osimertinib.[12] Objective response rates were also similar (83% for lazertinib vs. 85% for osimertinib).[12] Safety profiles were consistent with EGFR inhibition, though lazertinib was associated with lower rates of QT interval prolongation.[12]
Key Experimental Protocols
The evaluation of third-generation EGFR inhibitors relies on a standardized set of preclinical experiments to determine their potency, selectivity, and in vivo efficacy.
In Vitro Cellular Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against various EGFR mutant and wild-type cell lines.
-
Methodology:
-
Cell Culture: NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., A549) are cultured under standard conditions.[13][14]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the EGFR inhibitor for a set period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using colorimetric assays such as MTS or CCK-8, which quantify metabolic activity.[14][15]
-
Data Analysis: The absorbance readings are normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve.
-
In Vitro Kinase and Signaling Analysis
-
Objective: To confirm target engagement and inhibition of downstream signaling pathways.
-
Methodology (Immunoblotting/Western Blot):
-
Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a shorter duration (e.g., 4 hours) to observe signaling changes.[15] Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream proteins (p-AKT, p-ERK), as well as total protein controls.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence to assess the level of protein phosphorylation.[15]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Model System: Immunodeficient mice (e.g., nude or NOD-SCID mice) are used to prevent rejection of human tumor cells.[13][16]
-
Tumor Implantation: NSCLC cells (e.g., H1975) are injected subcutaneously into the flank of the mice.[16]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection according to a predetermined schedule.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-EGFR) to confirm target inhibition in vivo.[14][16]
-
Mechanisms of Acquired Resistance
Understanding the landscape of resistance to third-generation TKIs is critical for developing subsequent therapeutic strategies. Resistance is broadly categorized as "on-target" (involving the EGFR gene itself) or "off-target" (involving other signaling pathways).
-
On-Target Resistance: The most common mechanism is the C797S mutation in EGFR exon 20, which occurs in up to 14% of patients progressing on osimertinib.[3] Other, rarer EGFR mutations like L792H and L718Q have also been identified.[7][8]
-
Off-Target Resistance: These mechanisms bypass the need for EGFR signaling. The most frequent alterations include:
-
MET Amplification: Activation of the MET receptor tyrosine kinase pathway.[6][7]
-
HER2 Amplification: Increased signaling through the HER2 receptor.[3]
-
Downstream Mutations: Activating mutations in KRAS or PIK3CA.[7][8]
-
Histologic Transformation: A shift in tumor cell type, such as transformation to small cell lung cancer (SCLC), which is no longer dependent on EGFR signaling.[6][3]
-
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. [PDF] Comparison of Osimertinib versus Almonertinib in T790M+ EGFR Non‐Small‐Cell Lung Cancer Patients | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Rociletinib Hydrobromide in T790M-Negative Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rociletinib hydrobromide's efficacy in non-small cell lung cancer (NSCLC) models lacking the T790M resistance mutation. Its performance is evaluated against other relevant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), supported by preclinical and clinical data.
Executive Summary
Rociletinib, a third-generation EGFR-TKI, has demonstrated activity in T790M-negative NSCLC, a setting with significant therapeutic challenges. Resistance to first- and second-generation EGFR-TKIs in the absence of the T790M mutation is often driven by alternative signaling pathways, such as MET amplification or activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway. This guide summarizes the available data on rociletinib's efficacy in this context and compares it with the first-generation TKI, gefitinib, and the third-generation TKI, osimertinib. While rociletinib showed promise, its clinical development was halted. Osimertinib has since become a standard of care in many EGFR-mutated NSCLC settings.
Preclinical Efficacy in T790M-Negative Models
The in vitro efficacy of EGFR-TKIs is often evaluated by determining the half-maximal inhibitory concentration (IC50) in various NSCLC cell lines. Lower IC50 values indicate greater potency. The following table summarizes available IC50 data for rociletinib, osimertinib, and gefitinib in cell lines with T790M-negative resistance mechanisms.
| Cell Line | Primary EGFR Mutation | T790M Status | Known Resistance Mechanism | Rociletinib IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) |
| PC-9 | Exon 19 deletion | Negative | TKI Sensitive | ~100-140[1] | ~12.92[2] | ~0.020[3] |
| H1650 | Exon 19 deletion, PTEN loss | Negative | PTEN loss | - | ~9.7[4] | ~31.0[4] |
| H3255 | L858R | Negative | TKI Sensitive | - | - | - |
Note: Direct comparative IC50 studies across a comprehensive panel of T790M-negative cell lines with varying resistance mechanisms are limited in the public domain. Data is compiled from multiple sources and may have been generated under different experimental conditions.
Clinical Efficacy in T790M-Negative Patients
Clinical trials have provided valuable insights into the efficacy of these agents in patients with T790M-negative NSCLC who have progressed on prior EGFR-TKI therapy.
| Treatment | Study | Objective Response Rate (ORR) in T790M-Negative Patients | Median Progression-Free Survival (PFS) in T790M-Negative Patients (months) |
| Rociletinib | Phase 1/2 (NCT01526928) | 29% (95% CI, 8 to 51)[5] | 5.6[6] |
| TIGER-3 (NCT02322281) | - | 4.1[7] | |
| Osimertinib | AURA Phase I | 21%[8] | 2.8[9] |
| TREM study | 28% (95% CI, 15 to 41)[8] | 5.1[8] | |
| Gefitinib | IMPRESS | 37% (vs 27.1% with placebo)[10] | 6.7 (vs 5.4 with placebo)[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A representative protocol for determining the IC50 values of EGFR inhibitors in NSCLC cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with EGFR inhibitors.
Methodology:
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitors (e.g., rociletinib, osimertinib, gefitinib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[12]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[13][14]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm.[15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Rociletinib Metabolism and IGF-1R Inhibition
Rociletinib is metabolized in vivo to compounds such as M502. This metabolite has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR).[1] Activation of the IGF-1R pathway is a known mechanism of resistance to EGFR inhibitors in T790M-negative NSCLC. By inhibiting this bypass pathway, rociletinib's metabolite M502 may contribute to its efficacy in this patient population.
Caption: Metabolic activation of rociletinib to M502 and its inhibition of the IGF-1R/INSR pathway.
MET Amplification Bypass Pathway
Another significant mechanism of resistance in T790M-negative NSCLC is the amplification of the MET proto-oncogene. This leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, independent of EGFR, thereby bypassing the inhibitory effects of EGFR TKIs.
Caption: MET amplification as a bypass track mechanism for resistance to EGFR TKIs.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different EGFR TKIs in preclinical T790M-negative models.
Caption: A generalized workflow for preclinical comparison of EGFR TKI efficacy.
Conclusion
This compound demonstrated anti-tumor activity in T790M-negative NSCLC models, likely through the inhibition of alternative resistance pathways such as IGF-1R signaling by its metabolite, M502. However, its efficacy in this patient population appears to be less pronounced than in T790M-positive settings. Comparative clinical data suggests that while rociletinib showed some benefit, other agents like osimertinib also have activity in T790M-negative disease. The development of rociletinib was ultimately discontinued, and osimertinib has become a key therapeutic agent for EGFR-mutated NSCLC. Understanding the diverse mechanisms of T790M-independent resistance remains crucial for the development of future targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell viability through MTT assay [bio-protocol.org]
- 3. Comparison of efficacy of gefitinib and osimertinib for untreated EGFR mutation-positive non-small-cell lung cancer in patients with poor performance status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib responses after rociletinib treatment of T790M-positive NSCLC - OncologyTube [oncologytube.com]
- 7. Comparison of Resistance Spectra after First and Second Line Osimertinib Treatment Detected by Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Rociletinib and Gefitinib for Non-Small Cell Lung Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of rociletinib (a third-generation EGFR inhibitor) and gefitinib (a first-generation EGFR inhibitor), supported by experimental data and detailed methodologies.
Rociletinib was developed to target the T790M resistance mutation in the epidermal growth factor receptor (EGFR), a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[1][2] This guide delves into their in vitro performance, highlighting their differential efficacy against various EGFR mutations.
Quantitative Analysis: Inhibitory Potency
The in vitro efficacy of rociletinib and gefitinib has been evaluated using various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Drug | EGFR Mutation Status | Cell Line | Assay Type | IC50 (nM) | Reference |
| Rociletinib | L858R/T790M | - | Kinase Assay | <0.51 | [1] |
| Wild-Type (WT) | - | Kinase Assay | 6 | [1] | |
| L858R/T790M or Exon 19 del/T790M | Various NSCLC | Cellular Growth | 7-32 | [3] | |
| Wild-Type (WT) | Various NSCLC | Cellular Growth | 547-4,275 | [3] | |
| Gefitinib | L858R | - | - | - | |
| Exon 19 Deletion | PC-9 | MTT Assay | Sensitive (IC50 not specified) | [4] | |
| T790M | - | - | Resistant | [2] | |
| Wild-Type (WT) | A549 | MTT Assay | Sensitive (IC50 not specified) | [4] |
Note: Direct head-to-head IC50 values from a single study across a comprehensive panel of cell lines are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to evaluate and compare rociletinib and gefitinib.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the drugs on cancer cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9 for EGFR sensitizing mutation, H1975 for T790M resistance, A549 for wild-type) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of rociletinib or gefitinib for a specified period, typically 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on EGFR kinase activity.
-
Reaction Setup: In a reaction buffer, combine recombinant human EGFR protein (wild-type or mutant) with a substrate peptide and ATP.
-
Inhibitor Addition: Add varying concentrations of rociletinib or gefitinib to the reaction mixture.
-
Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate by EGFR.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using methods like radioactivity (if using ³²P-ATP) or specific antibodies in an ELISA-based format.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 values.
Western Blot Analysis
This technique is used to assess the effect of the drugs on the EGFR signaling pathway.
-
Cell Lysis: After treating NSCLC cells with rociletinib or gefitinib for a specified time, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like Akt, p-Akt, ERK, and p-ERK.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels in response to drug treatment.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathway and experimental workflows can aid in understanding the mechanisms of action and the research process.
Caption: EGFR signaling pathway and points of inhibition by gefitinib and rociletinib.
Caption: Workflow for the in vitro comparison of rociletinib and gefitinib.
Mechanism of Action and Resistance
Gefitinib, a first-generation TKI, reversibly binds to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity in tumors with activating mutations such as exon 19 deletions or the L858R point mutation.[2] However, the acquisition of the T790M "gatekeeper" mutation sterically hinders the binding of gefitinib, leading to drug resistance.[2]
Rociletinib, a third-generation TKI, was designed to overcome this resistance. It forms a covalent bond with the C797 residue in the EGFR binding pocket, leading to irreversible inhibition.[3] This allows it to be effective against EGFR harboring both an activating mutation and the T790M resistance mutation. Importantly, rociletinib shows significantly less activity against wild-type EGFR, which can translate to a more favorable side-effect profile in a clinical setting.[3]
In vitro studies on rociletinib-resistant cell lines have shown that while the drug can still inhibit the phosphorylation of EGFR, resistance can emerge through the activation of bypass pathways, such as the AKT-mTOR pathway, which can promote cell survival independently of direct EGFR signaling.[5]
Conclusion
In vitro evidence demonstrates a clear differentiation in the activity profiles of rociletinib and gefitinib. Gefitinib is effective against NSCLC cells with sensitizing EGFR mutations but loses its efficacy in the presence of the T790M resistance mutation. Rociletinib, on the other hand, shows potent activity against T790M-positive cancer cells, highlighting its role as a targeted therapy for this resistant phenotype. The provided experimental protocols and workflows offer a framework for further comparative studies in the field of EGFR-targeted cancer therapies.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneity Underlies the Emergence of EGFR T790 Wild-Type Clones Following Treatment of T790M-Positive Cancers with a Third Generation EGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Covalent Binding Mechanism of Rociletinib Hydrobromide
This guide provides a detailed comparison of rociletinib hydrobromide's covalent binding mechanism with alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, most notably non-small-cell lung cancer (NSCLC).[1][3] EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for EGFR-mutated cancers. These inhibitors can be broadly classified by their binding mechanism: reversible and irreversible (covalent).
-
First-Generation (Reversible) Inhibitors: Drugs like gefitinib and erlotinib bind non-covalently and reversibly to the ATP-binding site of EGFR.[4][5][6]
-
Second-Generation (Irreversible) Inhibitors: Afatinib, for example, forms a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition of both wild-type and mutant EGFR.[7]
-
Third-Generation (Irreversible) Inhibitors: Rociletinib and osimertinib were designed to selectively and irreversibly inhibit mutant forms of EGFR, particularly the T790M resistance mutation that often develops after treatment with first-generation TKIs, while sparing wild-type (WT) EGFR to reduce toxicity.[8][9][10]
This guide focuses on validating the covalent binding mechanism of rociletinib and comparing its performance with key reversible and irreversible alternatives.
Mechanism of Action: Rociletinib's Covalent Binding
Rociletinib is a 2,4-disubstituted pyrimidine compound designed as an irreversible EGFR inhibitor.[7] Its mechanism relies on the formation of a stable covalent bond within the ATP-binding pocket of the EGFR kinase domain.
The key structural feature enabling this is a Michael acceptor, an acrylamide group, which is an electrophilic moiety.[9][11] This group specifically targets the nucleophilic thiol group of the cysteine residue at position 797 (Cys797) of EGFR.[7][9][10] The binding process occurs in two steps:
-
Reversible Binding: Initially, rociletinib non-covalently docks into the ATP-binding site, guided by hydrogen bonding and hydrophobic interactions. The amino-pyrimidine core binds to the hinge residue Met793.[9]
-
Covalent Bond Formation: Once positioned correctly, the acrylamide warhead undergoes a Michael addition reaction with the Cys797 residue, forming a permanent covalent bond.[11] This irreversible binding permanently locks the inhibitor in place, leading to sustained blockade of EGFR signaling.
Rociletinib's selectivity for mutant EGFR (harboring L858R/T790M or exon 19 del/T790M mutations) over wild-type EGFR stems from the structural differences in the ATP-binding pocket. The T790M "gatekeeper" mutation involves the substitution of a smaller threonine residue with a larger, nonpolar methionine. Rociletinib's structure creates strong hydrophobic interactions with this methionine, leading to a higher affinity for the mutant receptor. In contrast, the interaction with the smaller threonine in wild-type EGFR is weaker, contributing to its selectivity.[9]
Comparison with Alternative EGFR Inhibitors
Rociletinib vs. Osimertinib (Irreversible Covalent Inhibitor)
Osimertinib is another third-generation, irreversible EGFR TKI and the current standard of care for T790M-positive NSCLC. Like rociletinib, it is a mono-anilino-pyrimidine compound that covalently binds to Cys797 in the ATP-binding site.[8][12] Both drugs were developed to be highly selective for T790M-mutant EGFR over wild-type EGFR.
While their core mechanism is similar, structural differences lead to variations in potency and selectivity. In preclinical enzyme assays, osimertinib showed approximately 200-fold greater potency against the L858R/T790M mutant than wild-type EGFR.[8] For rociletinib, this selectivity was reported to be around 22-fold.[7][9] A significant resistance mechanism for both drugs is the C797S mutation, where the cysteine is replaced by serine, preventing the covalent bond formation.[7][8]
Rociletinib vs. Gefitinib/Erlotinib (Reversible Inhibitors)
First-generation inhibitors like gefitinib and erlotinib function differently. They are ATP-competitive inhibitors that bind reversibly to the EGFR kinase domain.[4][5][13][14] Their binding is characterized by a dynamic equilibrium; the drug associates and dissociates from the receptor. This reversible nature means that high intracellular concentrations of ATP can compete with the inhibitor, potentially reducing its efficacy.
The key difference is the permanence of inhibition. Rociletinib's covalent bond leads to prolonged, irreversible inactivation of the receptor. In contrast, the inhibitory effect of gefitinib and erlotinib is dependent on maintaining a sufficient therapeutic concentration of the drug to outcompete ATP.[6] This fundamental difference in mechanism also underlies why the T790M mutation confers resistance to first-generation TKIs; it increases the receptor's affinity for ATP, making it harder for reversible inhibitors to compete.
Quantitative Data Comparison
The following table summarizes key inhibitory concentrations (IC₅₀) for rociletinib and its alternatives against various EGFR forms. Lower values indicate higher potency.
| Compound | Binding Mechanism | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Selectivity Ratio (WT / Mutant) |
| Rociletinib | Irreversible (Covalent) | <0.51[9] | 6[9] | ~22[7][9] |
| Osimertinib | Irreversible (Covalent) | <15[8] | 480–1865[8] | ~200[8] |
| Gefitinib | Reversible | High (Resistant) | Low (Sensitive) | N/A (Not selective for T790M) |
| Erlotinib | Reversible | High (Resistant) | Low (Sensitive) | N/A (Not selective for T790M) |
Experimental Validation Protocols
Validating the covalent binding of an inhibitor like rociletinib requires specific biochemical and biophysical techniques.
Mass Spectrometry (MS) for Adduct Confirmation
Principle: This is the most direct method to confirm covalent bond formation. Intact protein mass spectrometry is used to measure the precise molecular weight of the target protein (EGFR kinase domain) before and after incubation with the inhibitor. Covalent binding results in a predictable mass increase corresponding to the molecular weight of the inhibitor.
Experimental Protocol:
-
Protein Preparation: Express and purify the recombinant EGFR kinase domain (wild-type or mutant).
-
Incubation: Incubate the purified EGFR protein (e.g., 5-10 µM) with a molar excess of rociletinib (e.g., 50-100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 1-4 hours) at room temperature. Include a control sample with protein and vehicle (e.g., DMSO) only.
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or size-exclusion chromatography to prevent ion suppression in the mass spectrometer.
-
Mass Analysis: Analyze the samples using high-resolution mass spectrometry, such as electrospray ionization time-of-flight (ESI-TOF).
-
Data Interpretation: Deconvolute the resulting spectra to determine the average mass of the protein. A mass shift in the rociletinib-treated sample equal to the mass of rociletinib confirms the formation of a 1:1 covalent adduct.
X-ray Crystallography
Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of the inhibitor bound to its target protein. This can visualize the precise location of the covalent bond between the inhibitor and the specific amino acid residue (Cys797).
Experimental Protocol:
-
Protein Crystallization: Crystallize the EGFR kinase domain.
-
Soaking or Co-crystallization:
-
Soaking: Soak the pre-formed EGFR crystals in a solution containing rociletinib for a period to allow the inhibitor to diffuse in and bind.
-
Co-crystallization: Mix the EGFR protein with rociletinib prior to setting up crystallization trials.
-
-
X-ray Diffraction: Expose the inhibitor-bound crystals to a high-intensity X-ray beam.
-
Structure Determination: Collect the diffraction data and process it to solve the 3D structure.
-
Analysis: Analyze the resulting electron density map to confirm the presence of a continuous electron density between the acrylamide group of rociletinib and the sulfur atom of Cys797, providing definitive proof of the covalent linkage.
Washout Experiments
Principle: This biochemical assay demonstrates the irreversibility of binding. If an inhibitor binds covalently, its inhibitory effect will persist even after the unbound drug is removed from the system. Reversible inhibitors, in contrast, will dissociate, and enzyme activity will be restored.
Experimental Protocol:
-
Initial Inhibition: Incubate the EGFR kinase with rociletinib (and a reversible inhibitor as a control) to allow binding.
-
Washout Step: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing the enzyme's substrates (ATP and a peptide substrate). This dilution dramatically lowers the concentration of the unbound inhibitor.
-
Activity Measurement: Measure the kinase activity over time.
-
Result Interpretation:
-
Rociletinib (Irreversible): Kinase activity will remain suppressed, as the inhibitor is covalently bound and does not dissociate upon dilution.
-
Reversible Inhibitor: Kinase activity will gradually recover as the inhibitor dissociates from the enzyme's active site.
-
Conclusion
The covalent binding mechanism of this compound is a key feature that provides potent and sustained inhibition of mutant EGFR, particularly the T790M resistance mutation. This irreversible mechanism, mediated by the formation of a covalent bond with Cys797, distinguishes it from first-generation reversible inhibitors like gefitinib and erlotinib. While sharing a similar covalent mechanism with osimertinib, differences in chemical structure result in distinct selectivity and potency profiles. The validation of this covalent interaction is definitively achieved through a combination of experimental techniques, including mass spectrometry, X-ray crystallography, and washout assays, which together provide unequivocal evidence of its mechanism of action.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Effect of Protein and Inhibitor Conformational Flexibility on the Reaction of Rocelitinib-Like Covalent Inhibitors of Epidermal Growth Factor Receptor. A Quantum Mechanics/Molecular Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Gefitinib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Rociletinib hydrobromide
Essential Safety and Handling Guide for Rociletinib Hydrobromide
Introduction
This compound is a potent, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR). As a cytotoxic agent, it requires stringent handling protocols to minimize occupational exposure and ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to building a culture of safety and trust in the laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a cytotoxic compound, it should be handled with the assumption that it is potentially carcinogenic, mutagenic, and teratogenic. An official Occupational Exposure Limit (OEL) has not been established for this compound. Therefore, a conservative approach based on the precautionary principle is mandatory, treating it as a highly potent compound.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | [2] |
| Molecular Formula | C₂₇H₂₉BrF₃N₇O₃ | [2] |
| Molecular Weight | 636.46 g/mol | [2] |
| CAS Number | 1446700-26-0 | [2][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity (HPLC) | ≥98% | [2] |
| Storage Conditions | Solid: 4°C, sealed storage, away from moisture. In Solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [2][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and changed regularly or upon contamination. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-closing, impermeable gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | ANSI-rated safety glasses with side shields or a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified containment system (e.g., fume hood). | Prevents inhalation of aerosolized powder, which can cause respiratory irritation and systemic toxicity. |
Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
1.1. Unpacking: Upon receipt, visually inspect the outer package for any signs of damage or leakage. If the package is compromised, implement the spill procedure immediately.
-
1.2. Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage area.
-
1.3. Storage: Store this compound in a clearly labeled, designated, and secure location at 4°C, away from moisture.[2] The storage area should be restricted to authorized personnel.
Preparation and Handling (Solid Compound)
-
2.1. Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent the generation of aerosols in the open lab.[6]
-
2.2. Surface Preparation: Line the work surface of the fume hood with a disposable, plastic-backed absorbent pad. Change this pad after each procedure or in case of a spill.[6]
-
2.3. Weighing:
-
Don all required PPE before entering the designated area.
-
Carefully open the container to avoid creating airborne dust.
-
Use dedicated spatulas and weigh boats.
-
Tare the balance with the weigh boat before adding the compound.
-
Slowly and carefully transfer the desired amount of powder.
-
Clean the spatula with a solvent-moistened wipe before removing it from the hood. Dispose of the wipe as cytotoxic waste.
-
Securely close the primary container.
-
-
2.4. Post-Weighing Decontamination: After weighing, decontaminate the balance and surrounding surfaces with an appropriate cleaning solution (e.g., 10% bleach followed by a neutralizing agent like 70% ethanol).
Preparation of Solutions
-
3.1. Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
3.2. Dissolution: Cap the vial or flask and mix using a vortex or sonicator within the fume hood until the solid is fully dissolved.
-
3.3. Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Management and Disposal Plan
Spill Management
A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. In the event of a spill, follow these steps immediately:
-
Alert & Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator, double gloves, a gown, and eye protection.[7]
-
Contain:
-
Liquid Spill: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
Solid Spill: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
-
Clean: Using the tools in the spill kit, carefully collect all contaminated materials (absorbent pads, broken glass) and place them into the designated cytotoxic waste bag.[7]
-
Decontaminate: Clean the spill area three times with an appropriate cleaning solution (e.g., detergent), followed by a final rinse.
-
Dispose: Seal the cytotoxic waste bag, wipe the exterior, and place it in a second cytotoxic waste bag (double bagging).[7] Dispose of it according to the disposal plan.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Spill Response Workflow
Caption: Emergency Procedure for a this compound Spill.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.
-
Unused Compound: Dispose of as hazardous chemical waste according to institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, gowns, absorbent pads, vials, weigh boats) must be disposed of in designated, sealed, and clearly labeled cytotoxic waste containers.[8][9] These containers are typically color-coded (e.g., purple or yellow) for easy identification.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated cytotoxic sharps container.[8][9]
-
Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C27H29BrF3N7O3 | CID 71725151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. unthsc.edu [unthsc.edu]
- 7. ipservices.care [ipservices.care]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
